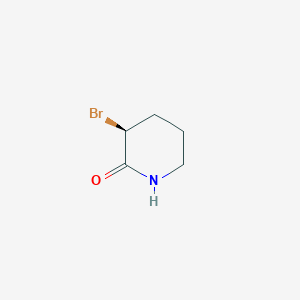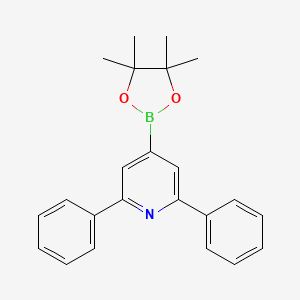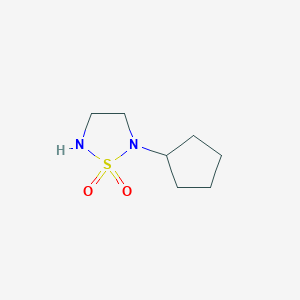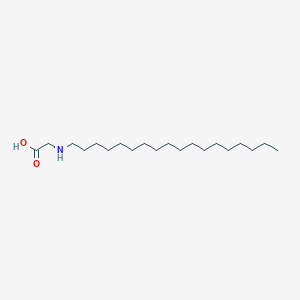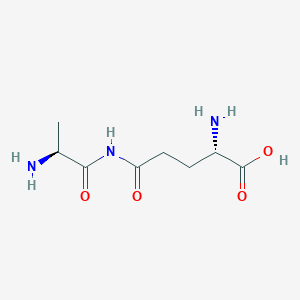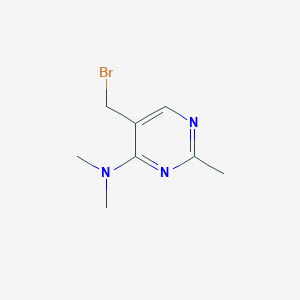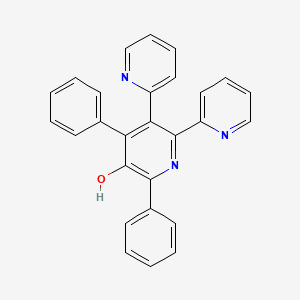
1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione is an anthraquinone derivative known for its unique structural properties and potential applications in various scientific fields. This compound features multiple amino and butoxy groups attached to the anthracene-9,10-dione core, which imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione typically involves the introduction of amino and butoxy groups onto the anthracene-9,10-dione framework. One common method involves the nitration of anthracene-9,10-dione followed by reduction to introduce amino groups. The butoxy groups can be introduced through alkylation reactions using butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The amino and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro, nitroso, hydroxy, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione involves its interaction with molecular targets through its amino and butoxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The compound’s ability to undergo redox reactions and form stable complexes with metal ions also contributes to its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Tetraaminoanthraquinone: Similar structure but lacks butoxy groups.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of butoxy groups.
9,10-Dibutoxyanthracene: Lacks amino groups and has different reactivity.
Uniqueness
1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione is unique due to the presence of both amino and butoxy groups, which provide a combination of reactivity and solubility properties not found in other similar compounds. This makes it particularly valuable for applications requiring specific chemical functionalities and interactions .
Propiedades
Número CAS |
88601-63-2 |
|---|---|
Fórmula molecular |
C22H28N4O4 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4/c1-3-5-7-29-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)30-8-6-4-2/h9-10H,3-8,23-26H2,1-2H3 |
Clave InChI |
LANPHVPGKCIFLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


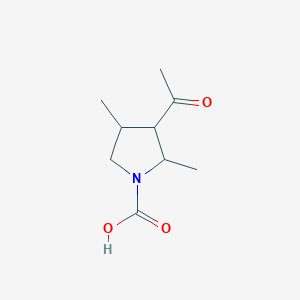
![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)


